GPR35 Agonist Potency Comparison: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane vs. Clinical-Stage Agonist TC-G 1001
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)azepane exhibits an IC₅₀ of 26 nM as an agonist at the human GPR35 receptor, measured via desensitization of zaprinast-induced DMR response in HT-29 cells [1]. This potency is equivalent to that reported for the well-characterized GPR35 agonist TC-G 1001 (also known as GPR35 agonist 2), which has an EC₅₀ of 26 nM in a β-arrestin recruitment assay but a distinct 3.2 nM EC₅₀ in a Ca²⁺ release assay . The identical potency in one functional readout, but divergence in another, underscores the importance of selecting a ligand with a defined and consistent pharmacological profile for specific assay formats.
| Evidence Dimension | Agonist potency at human GPR35 |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM (desensitization of zaprinast-induced DMR) |
| Comparator Or Baseline | TC-G 1001 (GPR35 agonist 2): EC₅₀ = 26 nM (β-arrestin recruitment), EC₅₀ = 3.2 nM (Ca²⁺ release) |
| Quantified Difference | Potency is equivalent (26 nM) in the DMR desensitization assay compared to TC-G 1001's β-arrestin assay, but the target compound lacks reported activity in other assays, highlighting its specific functional signature. |
| Conditions | Human GPR35 expressed in HT-29 cells; DMR desensitization assay [1] vs. β-arrestin and Ca²⁺ release assays |
Why This Matters
Demonstrates that 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane is a potent GPR35 agonist with an efficacy profile distinct from a commonly used comparator, allowing researchers to probe specific signaling pathways with greater precision.
- [1] BindingDB. BDBM50575547 (CHEMBL4847100): Affinity data for GPR35. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575547 (accessed 2025). View Source
